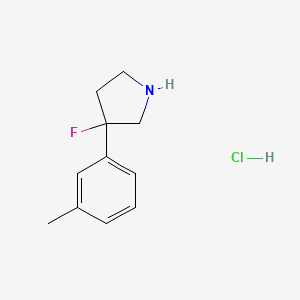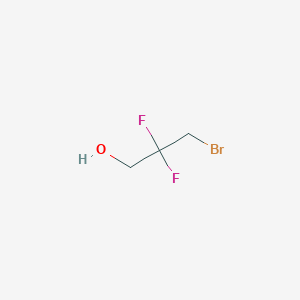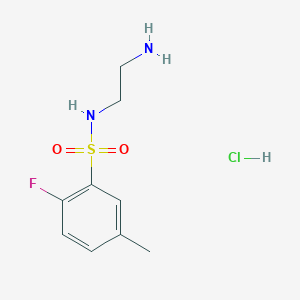
Chlorhydrate de 3-fluoro-3-(3-méthylphényl)pyrrolidine
Vue d'ensemble
Description
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride: is a chemical compound with the molecular formula C11H14FN·HCl. It is a fluorinated pyrrolidine derivative, which is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the fluorine atom and the 3-methylphenyl group in its structure imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications .
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: In biological research, the compound is used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for the synthesis of drugs targeting specific diseases. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.
Industry: In the industrial sector, 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is dipeptidyl peptidase IV . This enzyme plays a significant role in glucose metabolism, making it a key target for managing diabetes .
Mode of Action
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride interacts with dipeptidyl peptidase IV, acting as an inhibitor . By inhibiting this enzyme, the compound can modulate the breakdown of incretin hormones, which are involved in regulating blood glucose levels .
Biochemical Pathways
The inhibition of dipeptidyl peptidase IV affects the glucose metabolism pathway . This results in increased levels of incretin hormones, which stimulate insulin secretion in response to meals. Consequently, blood glucose levels are better regulated .
Result of Action
The molecular and cellular effects of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride’s action include increased levels of incretin hormones and enhanced insulin secretion . This leads to improved regulation of blood glucose levels, which can be beneficial for managing diabetes .
Action Environment
The action, efficacy, and stability of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage temperature of -10°C Additionally, factors such as pH and the presence of other substances in the body can potentially impact the compound’s action and efficacy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and fluorinated pyrrolidine derivatives.
Cyclization: The cyclization step involves the formation of the pyrrolidine ring, which can be achieved through intramolecular cyclization reactions under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other nucleophilic reagents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
3-Fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine hydrochloride: This compound has an additional fluorine atom on the phenyl ring, which can further enhance its chemical properties and biological activity.
(S)-(+)-3-Fluoropyrrolidine hydrochloride: This enantiomeric form of the compound is used as a building block for the synthesis of fluorinated derivatives with potential therapeutic applications.
Uniqueness: 3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the fluorine atom enhances its stability, binding affinity, and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
3-fluoro-3-(3-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIKUTQUQMWALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)


![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)

![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)

![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)
![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)

